Cinnarizine

Description

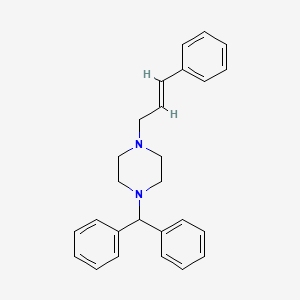

Structure

3D Structure

Properties

IUPAC Name |

1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERZBLKQOCDDDZ-JLHYYAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7002-58-6 (di-hydrochloride) | |

| Record name | Cinnarizine [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80859311 | |

| Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16699-20-0, 298-57-7 | |

| Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16699-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnarizine [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, (E)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-benzhydryl-4-cinnamylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinnarizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNARIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DI2E1X18L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cinnarizine's Multifaceted Engagement with Vestibular Hair Cells: A Technical Guide

This in-depth technical guide elucidates the complex and multifaceted mechanism of action of cinnarizine, a widely prescribed anti-vertigo medication, with a specific focus on its direct and indirect effects on vestibular hair cells. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core pharmacological interactions that underpin cinnarizine's therapeutic efficacy in managing vestibular disorders.

Introduction: The Pivotal Role of Vestibular Hair Cells in Balance and Vertigo

The vestibular system, located in the inner ear, is the cornerstone of our sense of balance and spatial orientation. At the heart of this system are the vestibular hair cells, specialized mechanoreceptors that convert physical forces generated by head movements into electrical signals. These signals are then transmitted to the brain, enabling the perception of motion and the maintenance of postural stability.

Dysfunction of vestibular hair cells or the neural pathways they activate can lead to debilitating conditions such as vertigo, dizziness, and nausea. Pharmacological interventions for these disorders often target the intricate signaling cascades within the vestibular apparatus. Cinnarizine has long been a mainstay in the treatment of such conditions, and its clinical success is rooted in its ability to modulate several key molecular targets within the vestibular system.[1][2]

The Multimodal Pharmacological Profile of Cinnarizine

Cinnarizine's therapeutic action is not attributable to a single mechanism but rather to a synergistic interplay of its effects on multiple cellular targets.[1] This guide will dissect the three primary pillars of cinnarizine's mechanism of action concerning vestibular hair cells:

-

Voltage-Gated Calcium Channel (VGCC) Blockade

-

Histamine H1 Receptor Antagonism

-

Dopamine D2 Receptor Antagonism

Direct Modulation of Vestibular Hair Cell Excitability: The Role of Ion Channel Inhibition

Cinnarizine directly influences the electrical properties of vestibular hair cells by modulating the activity of key ion channels, thereby dampening their over-reactivity which is often associated with vertigo and motion-induced nausea.[3]

Inhibition of L-Type Voltage-Gated Calcium Channels

A primary and well-documented mechanism of cinnarizine's action is its ability to block L-type voltage-gated calcium channels (VGCCs) in type II vestibular hair cells.[4][5] These channels are crucial for the influx of calcium ions (Ca²⁺) that triggers neurotransmitter release from the hair cells to the afferent neurons, a critical step in the transmission of vestibular signals.[4]

By inhibiting these channels, cinnarizine reduces the excitability of the vestibular sensory cells, thereby diminishing the abnormal signals that can lead to vertigo and dizziness.[2][3]

| Parameter | Value | Cell Type | Species | Reference |

| IC₅₀ | 1.5 µM | Type II Vestibular Hair Cells | Guinea Pig | [4][5][6] |

| Effective Concentration for >80% Blockade | 10 µM | Type II Vestibular Hair Cells | Guinea Pig | [4][5] |

The following protocol outlines the standard methodology used to characterize the effects of cinnarizine on VGCCs in isolated vestibular hair cells. The choice of the whole-cell patch-clamp technique is paramount as it allows for precise control of the cell's membrane potential and direct measurement of the ionic currents flowing across the cell membrane.

Step-by-Step Methodology:

-

Isolation of Vestibular Hair Cells:

-

Patch-Clamp Recording:

-

The isolated hair cells are transferred to a recording chamber on an inverted microscope.

-

A glass micropipette with a tip diameter of ~1 µm, filled with an appropriate intracellular solution, is brought into contact with the cell membrane.

-

A tight seal (gigaohm resistance) is formed between the micropipette and the cell membrane.

-

The cell membrane under the pipette tip is then ruptured to achieve the "whole-cell" configuration, allowing for electrical access to the cell's interior.

-

-

Voltage Protocol and Data Acquisition:

-

The membrane potential is held at a negative potential (e.g., -80 mV) to keep the VGCCs in a closed state.

-

Depolarizing voltage steps are then applied to activate the VGCCs and elicit inward Ca²⁺ currents.[4][5]

-

The resulting currents are recorded using a patch-clamp amplifier and digitized for analysis.

-

-

Application of Cinnarizine:

-

A baseline recording of the Ca²⁺ currents is established.

-

Cinnarizine, at various concentrations, is then perfused into the recording chamber.

-

The effect of cinnarizine on the amplitude and kinetics of the Ca²⁺ currents is measured and compared to the baseline.

-

-

Data Analysis:

-

The peak inward current at each voltage step is measured before and after the application of cinnarizine.

-

A concentration-response curve is generated to determine the IC₅₀ value of cinnarizine for the inhibition of the Ca²⁺ currents.

-

Caption: Workflow for assessing cinnarizine's effect on Ca²⁺ currents.

Modulation of Pressure-Dependent Potassium Currents

More recent evidence suggests that at pharmacologically relevant concentrations (0.05–3 µM), cinnarizine's primary effect on vestibular hair cells may be the inhibition of pressure-dependent potassium (K⁺) currents.[3][7] These currents are thought to be activated by increases in endolymphatic pressure, which can occur in conditions like Meniere's disease.[7]

By inhibiting these K⁺ currents, cinnarizine can lead to depolarization of the hair cell, which paradoxically enhances the voltage-dependent activation of Ca²⁺ currents and subsequent transmitter release.[1][7] This suggests a complex interplay where cinnarizine may normalize neurotransmitter release in the face of pathological pressure changes.

Antagonism of Histamine H1 Receptors in the Vestibular Pathway

Cinnarizine is also a potent first-generation H1 histamine receptor antagonist.[8][9][10] While the direct expression and function of H1 receptors on vestibular hair cells are still under investigation, it is well-established that the histaminergic system plays a significant role in the central processing of vestibular information and in the process of vestibular compensation following an injury.[11][12][13]

Histamine H1 receptors are present in the vestibular nuclei, the primary brainstem region for processing vestibular signals.[12][13] By blocking these receptors, cinnarizine can suppress the central nauseogenic and emetic responses associated with vestibular overstimulation. This central action complements its peripheral effects on the hair cells.

Caption: Cinnarizine's central action on H1 receptors.

Dopamine D2 Receptor Antagonism and Its Implications

Cinnarizine also exhibits antagonistic activity at dopamine D2 receptors.[1][6] The dopaminergic system is involved in the modulation of vestibular signals, although its precise role is complex.[14] D2 receptors are found in brain regions that process vestibular information and are involved in motor control and the emetic response.[14][15]

By blocking D2 receptors, cinnarizine can further contribute to its anti-nausea and anti-emetic effects, similar to other D2 antagonists used for these purposes.[15] It is important to note that this D2 receptor antagonism is also linked to the potential for extrapyramidal side effects with long-term use of cinnarizine.[16]

Synthesis of Mechanisms: A Holistic View of Cinnarizine's Action

The therapeutic efficacy of cinnarizine in vestibular disorders arises from its concurrent action on multiple targets. The direct inhibition of ion channels in the vestibular hair cells reduces peripheral sensitivity to motion stimuli. Simultaneously, its central antagonism of H1 and D2 receptors suppresses the downstream consequences of vestibular overstimulation, namely nausea and vomiting.

This multi-pronged approach makes cinnarizine an effective agent for a broad range of vestibular pathologies. The diagram below provides a simplified, integrated view of cinnarizine's primary mechanisms of action on the vestibular system.

Caption: Integrated mechanism of cinnarizine's action.

Conclusion and Future Directions

Cinnarizine's enduring role in the management of vestibular disorders is a testament to its multifaceted pharmacological profile. Its ability to directly modulate the excitability of vestibular hair cells through the inhibition of both calcium and potassium channels, combined with its central antagonism of histamine H1 and dopamine D2 receptors, provides a comprehensive approach to mitigating the symptoms of vertigo.

Future research should aim to further dissect the relative contributions of each of these mechanisms to the overall therapeutic effect of cinnarizine in different vestibular pathologies. A deeper understanding of the molecular interactions of cinnarizine with its targets could pave the way for the development of more selective and potent drugs with improved side-effect profiles for the treatment of debilitating vestibular conditions.

References

-

Inhibition of voltage-gated calcium currents in type II vestibular hair cells by cinnarizine. (n.d.). Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link][4][5]

-

Cinnarizine: A Contemporary Review. (2017). Journal of Association of Physicians of India. Retrieved from [Link][1]

-

What is the mechanism of Cinnarizine? (2024). Patsnap Synapse. Retrieved from [Link][2]

-

Inhibition of voltage-gated calcium currents in type II vestibular hair cells by cinnarizine. (2004). ResearchGate. Retrieved from [Link][5]

-

Effects of cinnarizine on calcium and pressure-dependent potassium currents in guinea pig vestibular hair cells. (2006). Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link][17]

-

Pharmacological modulation of transmitter release by inhibition of pressure-dependent potassium currents in vestibular hair cells. (2009). Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link][7]

-

Antagonists D1 and D2 of Dopamine Receptors Determine Different Mechanisms of Neuroprotective Action in the Frog Vestibular. (2020). Doklady Biochemistry and Biophysics. Retrieved from [Link][18]

-

Histaminergic System and Vestibular Function in Normal and Pathological Conditions. (2022). International Journal of Molecular Sciences. Retrieved from [Link][11]

-

Histamine and Its Receptors in the Mammalian Inner Ear: A Scoping Review. (2023). Journal of Clinical Medicine. Retrieved from [Link][19]

-

Histamine H1 Receptor Contributes to Vestibular Compensation. (2019). The Journal of Neuroscience. Retrieved from [Link][12]

-

(PDF) Histamine H1 Receptor Contributes to Vestibular Compensation. (2018). ResearchGate. Retrieved from [Link][13]

-

The effects of the D2 dopamine receptor antagonist, eticlopride, on attention following bilateral vestibular deafferentation in the rat. (2012). Behavioural Brain Research. Retrieved from [Link][20]

-

Neuropharmacology of Vestibular System Disorders. (2013). Current Neuropharmacology. Retrieved from [Link][14]

-

[PDF] Histamine H1 Receptor Contributes to Vestibular Compensation. (2018). Semantic Scholar. Retrieved from [Link][21]

-

Comparing the Effects of Epley Maneuver and Cinnarizine on Benign Positional Paroxysmal Vertigo; A Randomized Clinical Trial. (2019). Iranian Journal of Otorhinolaryngology. Retrieved from [Link][22]

-

Studies of ionic currents in the isolated vestibular hair cell of the chick. (1989). The Journal of Physiology. Retrieved from [Link][23]

-

The function and molecular identity of inward rectifier channels in vestibular hair cells of the mouse inner ear. (2010). The Journal of Physiology. Retrieved from [Link][24]

-

D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances. (2024). Patsnap Synapse. Retrieved from [Link][25]

-

Cinnarizine H1-Antihistamine Action. (2017). SMPDB. Retrieved from [Link][8]

-

Exploring Cinnarizine's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. (2023). Patsnap Synapse. Retrieved from [Link][9]

-

What are D2 receptor antagonists and how do they work? (2024). Patsnap Synapse. Retrieved from [Link][15]

-

Cinnarizine H1-Antihistamine Action | Pathway. (n.d.). PubChem. Retrieved from [Link][10]

-

Putting ion channels to work: Mechanoelectrical transduction, adaptation, and amplification by hair cells. (2004). Proceedings of the National Academy of Sciences. Retrieved from [Link][26]

-

Channeling your inner ear potassium: K(+) channels in vestibular hair cells. (2016). Journal of Bioenergetics and Biomembranes. Retrieved from [Link][27]

-

Ion channels in mammalian vestibular afferents may set regularity of firing. (2008). The Journal of Experimental Biology. Retrieved from [Link][28]

Sources

- 1. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Cinnarizine? [synapse.patsnap.com]

- 3. Cinnarizine - Wikipedia [en.wikipedia.org]

- 4. Inhibition of voltage-gated calcium currents in type II vestibular hair cells by cinnarizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacological modulation of transmitter release by inhibition of pressure-dependent potassium currents in vestibular hair cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SMPDB [smpdb.ca]

- 9. Exploring Cinnarizine's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 10. Cinnarizine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Histaminergic System and Vestibular Function in Normal and Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histamine H1 Receptor Contributes to Vestibular Compensation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Neuropharmacology of Vestibular System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Effects of cinnarizine on calcium and pressure-dependent potassium currents in guinea pig vestibular hair cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antagonists D1 and D2 of Dopamine Receptors Determine Different Mechanisms of Neuroprotective Action in the Frog Vestibular - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. The effects of the D2 dopamine receptor antagonist, eticlopride, on attention following bilateral vestibular deafferentation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [PDF] Histamine H1 Receptor Contributes to Vestibular Compensation | Semantic Scholar [semanticscholar.org]

- 22. Comparing the Effects of Epley Maneuver and Cinnarizine on Benign Positional Paroxysmal Vertigo; A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Studies of ionic currents in the isolated vestibular hair cell of the chick - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The function and molecular identity of inward rectifier channels in vestibular hair cells of the mouse inner ear - PMC [pmc.ncbi.nlm.nih.gov]

- 25. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]

- 26. Putting ion channels to work: Mechanoelectrical transduction, adaptation, and amplification by hair cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Channeling your inner ear potassium: K(+) channels in vestibular hair cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Ion channels in mammalian vestibular afferents may set regularity of firing - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinnarizine: A Polypharmacological Profile Beyond Calcium Channel Blockade

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cinnarizine, a diphenylmethylpiperazine derivative, is clinically established for the management of vestibular disorders and motion sickness. Its primary mechanism of action has long been attributed to the blockade of voltage-gated calcium channels. However, a growing body of evidence reveals a more complex and nuanced pharmacological profile. This guide delves into the molecular targets of Cinnarizine beyond calcium channels, offering a detailed exploration of its engagement with key G-protein coupled receptors (GPCRs) and intracellular signaling molecules. We provide a comprehensive overview of its antagonistic activities at histamine H1 and dopamine D2 receptors, along with interactions at muscarinic and serotonergic receptors. Furthermore, this document explores its inhibitory action on the intracellular calcium sensor, calmodulin. By synthesizing mechanistic insights, quantitative binding data, and detailed experimental protocols, this guide serves as a critical resource for researchers seeking to understand the multifaceted nature of Cinnarizine's action and leverage its polypharmacology for future drug discovery and development initiatives.

Introduction: The Expanding Pharmacology of Cinnarizine

First synthesized by Janssen Pharmaceutica in 1955, Cinnarizine was initially developed as an antihistamine[1][2]. Its clinical utility in treating vertigo, however, was quickly linked to its ability to inhibit vascular smooth muscle contraction by blocking L-type and T-type voltage-gated calcium channels[1][3][4]. This action was thought to improve microcirculation in the inner ear, thereby alleviating vestibular symptoms[2][5].

While calcium channel antagonism remains a cornerstone of its activity, this mechanism alone does not fully account for the breadth of its clinical effects and side-effect profile, particularly the incidence of drug-induced parkinsonism[6][7]. It is now understood that Cinnarizine is a promiscuous ligand, interacting with multiple targets that contribute significantly to its overall therapeutic and adverse effects[1][2]. This multi-target engagement, or polypharmacology, is a critical consideration for both clinical application and future drug design. This guide will systematically dissect the evidence for Cinnarizine's molecular interactions beyond calcium channels, focusing on the GPCRs and intracellular proteins that constitute its secondary, yet highly significant, target landscape.

Histamine H1 Receptor Antagonism: The Original Target

Cinnarizine's identity as a first-generation antihistamine is rooted in its potent antagonism of the Histamine H1 receptor[3][8][9]. This activity is fundamental to its efficacy in managing motion sickness and nausea, where histamine plays a key role in the signaling cascade from the vestibular system to the vomiting center in the brainstem[9][10].

Mechanistic Insights and Signaling Pathway

The Histamine H1 receptor is a canonical Gq/11-coupled GPCR. Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade leads to neuronal excitation and smooth muscle contraction[10].

Cinnarizine acts as a competitive antagonist or inverse agonist at the H1 receptor, binding to the receptor and preventing its activation by histamine. This blockade attenuates the downstream signaling cascade, reducing neuronal firing in the vestibular nuclei and chemoreceptor trigger zone, which contributes to its anti-emetic and anti-vertigo effects[10][11].

Experimental Protocol: Radioligand Binding Assay for H1 Receptor Affinity

The affinity of a compound for a receptor is typically determined by a competitive radioligand binding assay. This protocol provides a self-validating framework for determining the inhibition constant (Ki) of Cinnarizine for the human Histamine H1 receptor.

Causality Behind Experimental Choices:

-

Receptor Source: HEK293 cells stably expressing the human H1 receptor provide a high-density, consistent source of the target, minimizing variability from tissue preparations.

-

Radioligand: [³H]-Mepyramine is a well-characterized, high-affinity H1 receptor antagonist, making it an excellent choice for competition assays. Its use at a concentration at or below its dissociation constant (Kd) ensures assay sensitivity to competitor compounds[4].

-

Non-Specific Binding: Mianserin, an unlabeled ligand, is used at a high concentration to saturate all specific binding sites, allowing for the accurate measurement of non-specific binding, which must be subtracted from total binding[4].

-

Assay Buffer: The specific pH and ionic composition of the buffer are critical for maintaining receptor integrity and ligand binding characteristics.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the human H1 receptor to ~90% confluency.

-

Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a BCA protein assay[4].

-

-

Competition Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of Cinnarizine concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Add 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4) to all wells.

-

Add 25 µL of Cinnarizine dilutions or buffer (for total binding) or 10 µM Mianserin (for non-specific binding).

-

Add 25 µL of [³H]-Mepyramine (final concentration ~2-5 nM, at or below Kd).

-

Add 100 µL of the membrane preparation (containing 10-20 µg of protein).

-

-

Incubation and Filtration:

-

Incubate the plate at 25°C for 4 hours with gentle agitation to reach equilibrium[4].

-

Rapidly harvest the contents of each well onto GF/C glass fiber filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters three times with ice-cold assay buffer to remove residual unbound radioligand.

-

-

Data Acquisition and Analysis:

-

Dry the filter plates and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Subtract the average counts from the non-specific binding wells from all other wells to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the Cinnarizine concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of Cinnarizine that displaces 50% of the radioligand).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[4].

-

Dopamine D2 Receptor Antagonism: The Link to Extrapyramidal Side Effects

Cinnarizine's interaction with the Dopamine D2 receptor is of significant clinical interest, as it is the primary mechanism underlying its most serious adverse effect: drug-induced parkinsonism[6][12]. This side effect is particularly prevalent in elderly patients and with long-term use[7].

Mechanistic Insights and Signaling Pathway

The D2 receptor is a member of the Gi/o-coupled GPCR family. Its activation by dopamine leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA)[13]. This pathway is crucial for modulating neuronal excitability and motor control in the basal ganglia.

Cinnarizine acts as a D2 receptor antagonist, blocking the effects of endogenous dopamine. This blockade disrupts the delicate balance of the nigrostriatal pathway, leading to extrapyramidal symptoms such as tremor, rigidity, and bradykinesia, which mimic Parkinson's disease[7][12]. In vivo studies using SPECT have demonstrated significant D2 receptor occupancy in patients treated with Cinnarizine, confirming this mechanism as the major reason for its extrapyramidal side effects[7][14].

Experimental Protocol: In Vitro Functional Assay for D2 Antagonism

A functional assay measures the biological response resulting from receptor-ligand interaction. A cAMP accumulation assay is a standard method to quantify the functional antagonism of Gi-coupled receptors like the D2 receptor.

Causality Behind Experimental Choices:

-

Cell Line: CHO-K1 cells expressing the human D2 receptor are used as they provide a robust and reproducible system with low endogenous receptor expression.

-

Adenylyl Cyclase Stimulation: Forskolin is used to directly activate adenylyl cyclase, artificially raising cAMP levels. This creates a signal window to measure the inhibitory effect of a D2 receptor agonist.

-

Agonist: Quinpirole is a standard, potent D2 receptor agonist used to induce the inhibitory response that will be antagonized by Cinnarizine.

-

Detection Method: A competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) or a similar technology provides a highly sensitive and high-throughput method for quantifying intracellular cAMP levels.

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Culture CHO-K1 cells stably expressing the human D2 receptor in appropriate media.

-

Plate the cells in a 384-well assay plate and incubate overnight to allow for cell attachment.

-

-

Assay Procedure:

-

Remove culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Prepare a dose-response curve of Cinnarizine. Add the Cinnarizine dilutions to the appropriate wells.

-

Add a fixed concentration of the D2 agonist Quinpirole (typically its EC80 concentration, which gives 80% of the maximal inhibitory effect) to all wells except the negative control.

-

Add a fixed concentration of Forskolin to all wells to stimulate cAMP production.

-

Incubate the plate at 37°C for 30 minutes.

-

-

cAMP Detection:

-

Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen assay kit (e.g., HTRF cAMP dynamic 2). This typically involves adding two reagents: a cAMP-d2 conjugate and an anti-cAMP cryptate conjugate.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader.

-

The signal is inversely proportional to the amount of cAMP produced.

-

Calculate the percentage of inhibition of the Quinpirole response at each Cinnarizine concentration.

-

Plot the percentage of inhibition against the logarithm of the Cinnarizine concentration.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

-

The IC50 value represents the concentration of Cinnarizine required to inhibit 50% of the D2 receptor-mediated response, providing a measure of its functional antagonist potency.

-

Other Receptor Interactions: Muscarinic and Serotonergic Systems

In addition to its primary and secondary targets, Cinnarizine has been reported to interact with other GPCRs, notably muscarinic acetylcholine and serotonin receptors, contributing to its complex pharmacological profile and some of its side effects, such as dry mouth and blurred vision[3][15][16].

-

Muscarinic Receptors: Cinnarizine exhibits antagonist activity at muscarinic acetylcholine receptors[3][16]. This anticholinergic effect, common among first-generation antihistamines, contributes to its anti-emetic properties by blocking signaling in the vestibular and vomiting centers. However, it also accounts for side effects like dry mouth, urinary retention, and blurred vision[17].

-

Serotonin (5-HT) Receptors: Some studies indicate that Cinnarizine possesses antiserotonergic properties, likely through antagonism at 5-HT2 receptors[15]. This action may also contribute to its therapeutic effects in managing nausea and vertigo, as serotonin pathways are implicated in these processes.

Quantitative binding data for these interactions is less consistently reported than for H1 and D2 receptors, but they remain an important component of Cinnarizine's overall mechanism of action.

Intracellular Targets: Calmodulin Inhibition

Beyond cell surface receptors, Cinnarizine's polypharmacology extends to intracellular signaling proteins. Notably, its derivative, flunarizine, has been shown to be a competitive antagonist of calmodulin (CaM)[9]. Calmodulin is a ubiquitous and essential intracellular Ca²⁺ sensor that, upon binding Ca²⁺, modulates the activity of a vast array of enzymes, including phosphodiesterases, kinases, and phosphatases.

By binding to calmodulin, Cinnarizine and related compounds can prevent its activation by calcium, thereby inhibiting downstream Ca²⁺/CaM-dependent signaling pathways. This action is distinct from its blockade of Ca²⁺ entry through channels and represents an additional mechanism by which it can interfere with calcium-dependent cellular processes[9]. This may be particularly relevant in the brain, where CaM-dependent enzymes play critical roles in neurotransmission and plasticity.

Quantitative Data Summary

The affinity of Cinnarizine for its various molecular targets determines its potency and potential for on-target and off-target effects. The following table summarizes the available quantitative binding and functional data. It is important to note that values can vary significantly based on the specific experimental conditions, such as the radioligand used, tissue or cell source, and assay temperature.

| Target Receptor/Protein | Parameter | Value | Species/System | Reference |

| Dopamine D2 Receptor | Ki | 13.2 nM | Rat | [1] |

| Voltage-Gated Ca²⁺ Channel | IC50 | 1.5 µM | Guinea Pig Vestibular Hair Cells | [18] |

| Histamine H1 Receptor | Ki | Data not consistently reported | - | - |

| Muscarinic Receptors | Ki | Data not consistently reported | - | - |

| Serotonin 5-HT2 Receptors | Ki | Data not consistently reported | - | - |

| Calmodulin | IC50 | Data not consistently reported | - | - |

Synthesis and Conclusion

Cinnarizine is a quintessential example of a polypharmacological agent. While its classification as a calcium channel blocker is accurate, it provides an incomplete picture of its molecular mechanism of action. This guide has systematically detailed the substantial evidence for Cinnarizine's engagement with multiple other targets, including potent antagonism at histamine H1 and dopamine D2 receptors, as well as interactions with muscarinic, serotonergic, and intracellular calmodulin systems.

This multi-target profile is a double-edged sword. The combined H1 antagonism and calcium channel blockade likely produce a synergistic effect in the treatment of vestibular disorders. Conversely, the potent D2 receptor antagonism is directly linked to the risk of severe extrapyramidal side effects. For drug development professionals, Cinnarizine serves as a compelling case study. Its chemical scaffold offers a starting point for designing more selective ligands, potentially separating the desired anti-vertigo effects from the undesirable D2-mediated side effects. Understanding the intricate details of its target engagement, as outlined in this guide, is the foundational step toward developing safer and more effective therapies for vestibular and neurological disorders.

References

-

G Protein-Coupled Receptor Screening Assays: Methods and Protocols. KU Leuven Libraries.[Link]

-

Cinnarizine's R&D Progress. Patsnap Synapse.[Link]

-

Cinnarizine - MEpedia. MEpedia.[Link]

-

D2 Receptor Blockade by Flunarizine and Cinnarizine Explains Extrapyramidal Side Effects. A SPECT Study. ResearchGate.[Link]

-

Cinnarizine: a H1 receptor antagonists Drug. Patsnap Synapse.[Link]

-

Inhibition of calmodulin-dependent cyclic nucleotide phosphodiesterase by flunarizine, a calcium-entry blocker. PubMed.[Link]

-

Cinnarizine H1-Antihistamine Action. PubChem.[Link]

-

Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay. PubMed.[Link]

-

D2 receptor blockade by flunarizine and cinnarizine explains extrapyramidal side effects. A SPECT study. PubMed.[Link]

-

Cinnarizine - PubChem. National Center for Biotechnology Information.[Link]

-

Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. National Institutes of Health.[Link]

-

Efficacy and Pharmacological Appropriateness of Cinnarizine and Dimenhydrinate in the Treatment of Vertigo and Related Symptoms. PubMed Central.[Link]

-

Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information.[Link]

-

Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. PubMed Central.[Link]

-

From Mechanochemically Driven Complexation and Multimodal Characterization to Stability and Toxicological Insight: A Study of Cinnarizine–β-Cyclodextrins Complexes. MDPI.[Link]

-

NANOFORMULATIONS OF CINNARIZINE: STRATEGIES FOR SOLUBILITY IMPROVEMENT AND ENHANCED PHARMACOLOGICAL PERFORMANCE. International Research Journal of Modernization in Engineering Technology and Science.[Link]

-

Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. National Center for Biotechnology Information.[Link]

-

Cinnarizine H1-Antihistamine Action. Small Molecule Pathway Database.[Link]

-

In Vitro Muscarinic Receptor Radioligand-Binding Assays. PubMed.[Link]

-

Effect of age and cinnarizine treatment on brain dopamine receptors. PubMed.[Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University Library of the University of Regensburg.[Link]

-

Effects of cinnarizine, a calcium antagonist that produces human parkinsonism, in parkin knock out mice. PubMed.[Link]

-

Formulation and Characterization of Cinnarizine Targeted Aural Transfersomal Gel for Vertigo Treatment: A Pharmacokinetic Study on Rabbits. PubMed Central.[Link]

-

LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group cont. MedCrave.[Link]

-

Sclareol and cinnarizine are non-selective inhibitors of voltage-gated Cav1.3 L-type Ca2+ channels. Taylor & Francis Online.[Link]

-

Evaluation of Aldosterone Suppression by Cinnarizine, a Putative Cav1.3 Inhibitor. PubMed Central.[Link]

-

Inhibition of voltage-gated calcium currents in type II vestibular hair cells by cinnarizine. PubMed.[Link]

-

Cinnarizine: A Contemporary Review. PubMed Central.[Link]

-

Radioligand Binding Assays and Their Analysis. Springer Nature Experiments.[Link]

-

High-affinity agonist binding correlates with efficacy (intrinsic activity) at the human serotonin 5-HT2A and 5-HT2C receptors: evidence favoring the ternary complex and two-state models of agonist action. PubMed.[Link]

-

Effects of cinnarizine on calcium and pressure-dependent potassium currents in guinea pig vestibular hair cells. PubMed.[Link]

-

¿What is the affinity of serotonin (endogenous) for the 5-HT1 and 5HT2 receptors?. ResearchGate.[Link]

-

Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites. PubMed.[Link]

-

“Selective” serotonin 5-HT2A receptor antagonists. PubMed Central.[Link]

-

Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding. PubMed.[Link]

-

Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cinnarizine | C26H28N2 | CID 1547484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and Pharmacological Appropriateness of Cinnarizine and Dimenhydrinate in the Treatment of Vertigo and Related Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 7. D2 receptor blockade by flunarizine and cinnarizine explains extrapyramidal side effects. A SPECT study [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Inhibition of calmodulin-dependent cyclic nucleotide phosphodiesterase by flunarizine, a calcium-entry blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SMPDB [smpdb.ca]

- 11. Cinnarizine: A Contemporary Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of cinnarizine, a calcium antagonist that produces human parkinsonism, in parkin knock out mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 14. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. medcraveonline.com [medcraveonline.com]

- 17. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of voltage-gated calcium currents in type II vestibular hair cells by cinnarizine - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinnarizine's Effect on Cerebral Blood Flow Regulation: A Technical Guide for Researchers

Abstract

Cinnarizine is a widely prescribed pharmaceutical agent, primarily known for its efficacy in managing vertigo and motion sickness.[1][2][3] Its therapeutic effects are deeply rooted in a multifaceted mechanism of action that significantly impacts cerebrovascular hemodynamics.[4] This technical guide provides an in-depth exploration of cinnarizine's core mechanisms, focusing on its role as a calcium channel antagonist and its subsequent effects on cerebral blood flow, vasoreactivity, and rheological properties of blood. We will dissect the signaling pathways, present established experimental protocols for assessing its cerebrovascular effects, and summarize key quantitative data from pertinent studies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of cinnarizine's neuropharmacological profile.

Introduction: Clinical Context and a Multifaceted Profile

Cinnarizine, a derivative of piperazine, is clinically utilized for a spectrum of vestibular disorders, including vertigo, tinnitus, and nausea associated with Ménière's disease, as well as for the prophylaxis of motion sickness.[2][3][5] While initially developed as an antihistamine, its therapeutic utility extends far beyond H1 receptor antagonism.[1][4][6] The molecule's lipophilic nature allows it to readily cross the blood-brain barrier, enabling it to exert direct effects on the cerebral vasculature.[7]

The primary mechanism underpinning its cerebrovascular effects is the blockade of voltage-gated calcium channels, which leads to a cascade of physiological responses crucial for regulating cerebral blood flow (CBF).[1][4] Cinnarizine is classified as a selective antagonist of T-type and L-type voltage-operated calcium channels.[1][7] This action is complemented by its effects on blood viscosity, further contributing to its role in managing conditions linked to insufficient cerebral circulation.[1][8]

Core Mechanism of Action: Calcium Channel Blockade in Vascular Smooth Muscle

The regulation of cerebral arterial tone is critically dependent on the intracellular concentration of calcium (Ca²⁺) in vascular smooth muscle cells (VSMCs). Influx of extracellular Ca²⁺ through voltage-gated calcium channels, particularly L-type and T-type, triggers the calcium-calmodulin pathway, leading to myosin light-chain kinase activation and subsequent vasoconstriction.

Cinnarizine exerts its primary vascular effect by selectively inhibiting this influx of Ca²⁺ into VSMCs.[1][9] This is not a direct vasodilatory action; rather, it is described as an "anti-vasoconstrictor" effect.[1] It selectively inhibits contractions stimulated by various spasmogens without interfering with the intrinsic myogenic tone of the smooth muscle cells.[1] By blocking these calcium channels, cinnarizine prevents the signaling cascade that leads to muscle contraction, resulting in the relaxation of the vascular wall and an increase in the luminal diameter of cerebral arteries.[4][5][10]

Impact on Cerebral Hemodynamics

Cinnarizine's influence on cerebral circulation is multifaceted, affecting basal blood flow, the blood's physical properties, and the dynamic responses of the vasculature.

Anti-Vasoconstrictor Activity and Basal Cerebral Blood Flow

By inhibiting calcium-dependent smooth muscle contraction, cinnarizine effectively counters excessive vasoconstriction in the cerebral arteries.[1] This is particularly relevant in conditions where cerebral circulation is compromised, such as in certain types of vertigo or transient ischemic attacks.[1] Studies have shown that cinnarizine can improve microcirculation in affected brain regions, such as the vestibular nuclei, leading to enhanced central vestibular function.[1] An in-vivo model demonstrated that cinnarizine selectively increases blood flow to the lateral vestibular nucleus.[1]

Rheological Effects: Improving Blood Flow Dynamics

Beyond its direct action on blood vessels, cinnarizine improves the rheological properties of blood. Increased blood viscosity is a significant factor that can impede flow, especially in microvessels.[1] Cinnarizine has been shown to decrease blood viscosity, an effect attributed to its ability to preserve the flexibility and deformability of red blood cells (RBCs).[1] This is thought to be achieved by blocking Ca²⁺ entry into ischemic RBCs, which helps maintain their structural integrity and ability to navigate through narrow capillaries.[1][7]

Methodologies for Assessing Cerebrovascular Effects

Evaluating the impact of a compound like cinnarizine on cerebral blood flow requires specialized, non-invasive techniques. Transcranial Doppler (TCD) ultrasonography is a cornerstone methodology in this field.

Experimental Protocol: Transcranial Doppler (TCD) Ultrasonography

TCD is a non-invasive ultrasound technique used to measure the velocity and direction of blood flow in the major intracranial arteries in real-time.[11][12] It provides critical data on cerebrovascular hemodynamics.[13]

Objective: To quantify changes in cerebral blood flow velocity (CBFV) and pulsatility index (PI) in the middle cerebral artery (MCA) before and after administration of cinnarizine.

Step-by-Step Methodology:

-

Subject Preparation:

-

Subjects should be in a resting, supine position in a quiet, dimly lit room for at least 15 minutes to establish baseline hemodynamic stability.

-

Continuous monitoring of heart rate, blood pressure, and end-tidal CO₂ is recommended as these variables can influence CBFV.

-

-

Probe and Equipment:

-

Vessel Identification (Middle Cerebral Artery - MCA):

-

The MCA is typically insonated at a depth of 45-65 mm.

-

Identification is confirmed by the direction of blood flow (towards the probe), its response to contralateral carotid artery compression (flow diminishes or reverses), and its characteristic spectral waveform.

-

-

Baseline Data Acquisition:

-

Once a stable MCA signal is obtained, record at least 30 consecutive cardiac cycles.

-

Key parameters to measure include:

-

Peak Systolic Velocity (PSV): The highest velocity during the cardiac cycle.[11]

-

End-Diastolic Velocity (EDV): The lowest velocity at the end of diastole.[11]

-

Mean Flow Velocity (MFV): The time-averaged velocity over the cardiac cycle.[11]

-

Pulsatility Index (PI): Calculated as (PSV - EDV) / MFV. The PI reflects the resistance of the downstream vascular bed; a lower PI generally indicates vasodilation.[13][14]

-

-

-

Drug Administration:

-

Administer a standardized oral dose of cinnarizine (e.g., 25 mg or 75 mg).

-

-

Post-Administration Monitoring:

-

Repeat TCD measurements at specified time intervals post-administration (e.g., 30, 60, 90, and 120 minutes) to capture the pharmacokinetic and pharmacodynamic profile of the drug.

-

Ensure the probe position and angle of insonation are kept consistent across all measurements to ensure data validity.

-

-

Data Analysis:

-

Compare the mean values of MFV and PI at each post-administration time point to the baseline values.

-

A significant decrease in PI and an increase or stable MFV would suggest a reduction in cerebrovascular resistance, consistent with vasodilation. A decrease in MFV can also occur due to vasodilation.[15]

-

Quantitative Evidence of Cinnarizine's Effects

While specific, large-scale TCD studies focusing solely on cinnarizine's effect on CBF metrics in healthy volunteers are not abundant in recent literature, the established mechanism of action allows for predictable outcomes. The primary literature supports its role in improving cerebral circulation through vasodilation and rheological improvements.[1][16]

| Parameter | Expected Change with Cinnarizine | Rationale | Supporting Evidence |

| Mean Flow Velocity (MFV) | Variable (May Increase or Decrease) | MFV is a function of both blood flow and vessel diameter. Vasodilation (increased diameter) can sometimes lead to a decrease in velocity even if total flow increases.[15] | Cinnarizine is known to dilate cerebral blood vessels.[4][16] |

| Pulsatility Index (PI) | Decrease | A decrease in PI reflects a reduction in downstream cerebrovascular resistance, which is a direct consequence of vasodilation.[13][14] | The anti-vasoconstrictor action of cinnarizine reduces arterial tone.[1] |

| Blood Viscosity | Decrease | Cinnarizine preserves the flexibility of red blood cells, making blood less viscous and improving its flow characteristics.[1][7] | Studies have shown cinnarizine decreases blood viscosity in patients with ischemic diseases.[1] |

Conclusion for the Research Professional

Cinnarizine's impact on cerebral blood flow regulation is a direct consequence of its well-defined pharmacological actions. Its primary role as a calcium channel blocker provides a potent anti-vasoconstrictor effect, leading to the relaxation of cerebral arteries. This is complemented by a beneficial modification of blood rheology, which collectively serves to enhance cerebral perfusion. For researchers in drug development, cinnarizine serves as a classic example of how targeted ion channel modulation can be leveraged to influence regional hemodynamics. The use of non-invasive techniques like Transcranial Doppler ultrasonography provides a robust and reliable method for quantifying these effects in both preclinical and clinical settings, offering valuable insights into the drug's mechanism and therapeutic potential for cerebrovascular and vestibular disorders.

References

-

Kirtane, M. V., Bhandari, A., Narang, P., & Santani, R. (2017). Cinnarizine: A Contemporary Review. Indian Journal of Otolaryngology and Head & Neck Surgery, 69(4), 530–538. [Link]

-

Apollo Hospitals. (2025). Cinnarizine: Uses, Side Effects, Dosage & Interactions. Apollo Hospitals Website. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Cinnarizine?. Patsnap Synapse Website. [Link]

-

Wikipedia. (n.d.). Cinnarizine. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Pharmacology of Cinnarizine (Vertiron) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. [Link]

-

Taglialatela, M., et al. (2021). Efficacy and Pharmacological Appropriateness of Cinnarizine and Dimenhydrinate in the Treatment of Vertigo and Related Symptoms. Journal of Clinical Medicine, 10(16), 3568. [Link]

-

MEpedia. (2023). Cinnarizine. MEpedia Website. [Link]

-

Cinnarizine Explained: Your Guide to Treating Motion Sickness and Vertigo. (2024). Medical News. [Link]

-

Steris Online. (2024). Cinnarizine: Benefits, Uses, Precautions, and Medicines. Steris Online. [Link]

-

Rwanda FDA. (n.d.). Cinnarizine Tablets 25 mg. Rwanda Food and Drugs Authority. [Link]

-

Hain, T. C. (2020). Cinnarizine. Dizziness-and-balance.com. [Link]

-

Hofer, D., et al. (2022). Sclareol and cinnarizine are non-selective inhibitors of voltage-gated Cav1.3 L-type Ca2+ channels. PLoS One, 17(1), e0262335. [Link]

-

Ivanova, L., Nikolov, R., Tsikalova, P., & Nikolova, M. (1979). Experimental rheoencephalographic studies on the effect of the cinnarizin analogue As2 on cerebral circulation. Acta Physiologica et Pharmacologica Bulgarica, 5(2), 47-52. [Link]

-

Patsnap Synapse. (2024). What is Cinnarizine used for?. Patsnap Synapse Website. [Link]

-

Faggio, C., et al. (2022). Cinnarizine, a Calcium Channel Blocker, Partially Prevents the Striatal Dopamine Decline and Loss of Nigral Dopamine Neurons in the Lactacystin-Induced Rat Model of Parkinson's Disease. International Journal of Molecular Sciences, 23(19), 11463. [Link]

-

NHS. (n.d.). Side effects of cinnarizine. NHS.uk. [Link]

-

Central effects of cinnarizine: Restricted use in aircrew. (2025). ResearchGate. [Link]

-

Gromova, O. A., et al. (2004). [The influence of cinnarizine and alvityl on cerebral blood flow and high nervous activity in chronic cerebral ischemia model]. Zhurnal Nevrologii i Psikhiatrii Imeni S.S. Korsakova, 104(1), 52-3. [Link]

-

Efficacy and Pharmacological Appropriateness of Cinnarizine and Dimenhydrinate in the Treatment of Vertigo and Related Symptoms. (2025). ResearchGate. [Link]

-

Scholtz, A. W., et al. (2012). Cinnarizine and dimenhydrinate in the treatment of vertigo in medical practice. Wiener klinische Wochenschrift, 124(3-4), 87–94. [Link]

-

Cinnarizine: A Contemporary Review | Request PDF. (2025). ResearchGate. [Link]

-

Brucke, T., et al. (1995). D2 receptor blockade by flunarizine and cinnarizine explains extrapyramidal side effects. A SPECT study. Journal of Cerebral Blood Flow and Metabolism, 15(3), 513-8. [Link]

-

To, S. (2019). Transcranial Doppler Protocol. SlideShare. [Link]

-

Use of Transcranial Doppler (TCD) Ultrasound in the Neurocritical Care Unit. (2025). ResearchGate. [Link]

-

Schmidt, R., et al. (1996). Effects of nitroglycerine on cerebral blood flow velocity, quantitative electroencephalogram and cognitive performance. British Journal of Clinical Pharmacology, 42(4), 499-504. [Link]

-

Robba, C., et al. (2018). How I use Transcranial Doppler. Critical Care, 22(1), 109. [Link]

-

Naqvi, J., Yap, K. H., Ahmad, G., & Ghosh, J. (2013). Transcranial Doppler Ultrasound: Technique and Application. Journal of Vascular and Endovascular Surgery, 47(1), 60-66. [Link]

-

Oscar Health. (n.d.). Clinical Guideline Transcranial Doppler. Oscar Health. [Link]

-

Silvestrini, M., et al. (2022). The impact of cerebral vasomotor reactivity on cerebrovascular diseases and cognitive impairment. Journal of Neurology, 269(10), 5201-5211. [Link]

Sources

- 1. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cinnarizine Explained: Your Guide to Treating Motion Sickness and Vertigo [pharmacily.com]

- 3. STERIS PHARMA | Cinnarizine: Benefits, Uses, Precautions, and Medicines. [sterisonline.com]

- 4. What is the mechanism of Cinnarizine? [synapse.patsnap.com]

- 5. rwandafda.gov.rw [rwandafda.gov.rw]

- 6. youtube.com [youtube.com]

- 7. Cinnarizine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apexbt.com [apexbt.com]

- 11. asnweb.org [asnweb.org]

- 12. Transcranial Doppler Ultrasound: Technique and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How I use Transcranial Doppler - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effects of nitroglycerine on cerebral blood flow velocity, quantitative electroencephalogram and cognitive performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Experimental rheoencephalographic studies on the effect of the cinnarizin analogue As2 on cerebral circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antiserotoninergic Effects of Cinnarizine: A Technical Guide for Researchers

Abstract

Cinnarizine, a piperazine derivative, is a widely prescribed therapeutic agent for vestibular disorders and motion sickness. Its clinical efficacy is attributed to a multifaceted pharmacological profile that includes antihistaminic, calcium channel blocking, and antidopaminergic activities.[1][2] An often-understated yet significant component of its mechanism of action is its antiserotoninergic effects, primarily mediated through the antagonism of serotonin 5-HT2 receptors.[3] This technical guide provides an in-depth exploration of the antiserotoninergic properties of Cinnarizine, offering researchers, scientists, and drug development professionals a comprehensive resource for investigating these effects. This document delves into the molecular pharmacology of Cinnarizine, presents detailed protocols for in vitro characterization, and proposes an in vivo model to assess its functional antagonism of the serotonergic system.

Introduction: The Serotonergic System and the Role of Cinnarizine

The serotonin (5-hydroxytryptamine, 5-HT) system is a crucial neurotransmitter network that modulates a vast array of physiological and psychological processes, including mood, cognition, sleep, and gastrointestinal function.[4] The diverse actions of serotonin are mediated by at least 14 distinct receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7).[5] The 5-HT2 receptor family, comprising 5-HT2A, 5-HT2B, and 5-HT2C subtypes, is of particular interest in neuropsychopharmacology as they are implicated in conditions such as depression, psychosis, and anxiety.[4]

Cinnarizine's therapeutic utility, particularly in managing nausea and vomiting, is partly linked to its ability to interfere with serotonergic signaling.[6] Understanding the specifics of this interaction is critical for a complete comprehension of its pharmacological profile and for the potential identification of new therapeutic applications. This guide will equip researchers with the foundational knowledge and practical methodologies to rigorously investigate the antiserotoninergic effects of Cinnarizine.

Molecular Pharmacology of Cinnarizine at Serotonin Receptors

Cinnarizine's engagement with the serotonergic system is primarily characterized by its antagonist activity at 5-HT2 receptors. While a comprehensive screening across all 5-HT receptor subtypes is not extensively documented in publicly available literature, existing data points to a notable interaction with the 5-HT2 subtype.

Receptor Binding Affinity

The affinity of a ligand for its receptor is a fundamental parameter in pharmacology, typically quantified by the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. Based on available in vivo data, Cinnarizine exhibits a Ki of 0.32 µM for the 5-HT2 receptor.[3]

Table 1: Binding Affinity of Cinnarizine for the 5-HT2 Receptor

| Receptor Subtype | Ligand | Ki (µM) | Source |

| 5-HT2 | Cinnarizine | 0.32 (in vivo) | [3] |

This micromolar affinity suggests a moderate but pharmacologically relevant interaction with 5-HT2 receptors. To provide a more complete profile of Cinnarizine's serotonergic activity, further investigation across a broader panel of 5-HT receptor subtypes is warranted.

In Vitro Methodologies for Characterizing Antiserotoninergic Effects

A thorough in vitro characterization is the cornerstone of understanding a compound's pharmacological properties. The following sections provide detailed protocols for two essential assays to quantify the antiserotoninergic effects of Cinnarizine.

Radioligand Binding Assay: Quantifying Receptor Affinity

Radioligand binding assays are a robust and sensitive method to determine the affinity of a test compound for a specific receptor.[7] This is achieved by measuring the displacement of a radioactively labeled ligand by the unlabeled test compound.

Experimental Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of Cinnarizine for the human 5-HT2A receptor.

Materials:

-

Receptor Source: Commercially available cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).

-

Test Compound: Cinnarizine hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., Mianserin or Ketanserin).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Scintillation Cocktail.

-

96-well filter plates and a microplate scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Cinnarizine in a suitable solvent (e.g., DMSO) and then serially dilute it in assay buffer to achieve a range of final assay concentrations.

-

Dilute the [³H]-Ketanserin in assay buffer to a final concentration close to its Kd value.

-

Prepare the non-specific binding control at a concentration at least 100-fold higher than the radioligand concentration.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, [³H]-Ketanserin, and the receptor membrane preparation.

-

Non-specific Binding Wells: Add the non-specific binding control, [³H]-Ketanserin, and the receptor membrane preparation.

-

Test Compound Wells: Add the serially diluted Cinnarizine solutions, [³H]-Ketanserin, and the receptor membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand. Wash the filters several times with ice-cold assay buffer.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Cinnarizine concentration.

-

Determine the IC50 value (the concentration of Cinnarizine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Diagram 1: Radioligand Binding Assay Workflow

A schematic of the radioligand binding assay workflow.

Calcium Flux Assay: Assessing Functional Antagonism

The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i).[8] A calcium flux assay provides a functional readout of receptor activation and can be used to determine the potency of an antagonist in blocking this response.

Experimental Protocol: Calcium Flux Assay for 5-HT2A Receptor Antagonism

Objective: To determine the functional antagonist potency (IC50) of Cinnarizine at the human 5-HT2A receptor.

Materials:

-

Cell Line: A stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive Fluorescent Dye: Fluo-4 AM or a similar indicator.

-

Agonist: Serotonin (5-HT) or a selective 5-HT2A agonist like DOI (2,5-dimethoxy-4-iodoamphetamine).

-

Test Compound: Cinnarizine hydrochloride.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

96- or 384-well black-walled, clear-bottom microplates.

-

A fluorescence microplate reader with kinetic reading capabilities and liquid handling.

Procedure:

-

Cell Culture and Plating: Culture the 5-HT2A expressing cells to an appropriate confluency and seed them into the microplates. Allow the cells to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and a mild detergent like Pluronic F-127 to aid in dye solubilization.

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate in the dark at 37°C for a specified time (e.g., 30-60 minutes) to allow the cells to take up the dye.

-

-

Compound Preparation and Pre-incubation:

-

Prepare serial dilutions of Cinnarizine in assay buffer.

-

Wash the cells to remove excess dye and add the Cinnarizine dilutions to the respective wells.

-

Incubate the plate for a predetermined time (e.g., 15-30 minutes) to allow Cinnarizine to bind to the receptors.

-

-

Agonist Stimulation and Fluorescence Reading:

-

Prepare the 5-HT or DOI agonist solution at a concentration that elicits a submaximal response (e.g., EC80).

-

Place the plate in the fluorescence reader and initiate the kinetic read, measuring the baseline fluorescence.

-

Using the instrument's liquid handler, add the agonist solution to all wells.

-

Continue to measure the fluorescence intensity over time to capture the calcium transient.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).

-

Plot the normalized response against the logarithm of the Cinnarizine concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Diagram 2: Calcium Flux Assay Workflow

A schematic of the calcium flux assay workflow.

In Vivo Assessment of Antiserotoninergic Activity

In vivo models are essential for understanding the physiological consequences of a drug's action. The head-twitch response (HTR) in mice is a well-established and quantifiable behavioral model that is selectively mediated by the activation of 5-HT2A receptors.[9][10] Antagonism of this response provides strong evidence of in vivo 5-HT2A receptor blockade.

The Head-Twitch Response (HTR) Model

The HTR is a rapid, rotational movement of the head that can be induced by 5-HT2A receptor agonists such as DOI.[7] The frequency of these twitches is a direct measure of 5-HT2A receptor activation.

Proposed Experimental Protocol: Investigating the Effect of Cinnarizine on DOI-Induced Head-Twitch Response in Mice

Objective: To determine if Cinnarizine can antagonize the 5-HT2A receptor-mediated head-twitch response induced by DOI in mice.

Animals: Male C57BL/6J mice are commonly used for this assay.

Materials:

-

Agonist: DOI hydrochloride.

-

Test Compound: Cinnarizine hydrochloride.

-

Vehicle: A suitable vehicle for dissolving both DOI and Cinnarizine (e.g., saline or a small percentage of DMSO in saline).

-

Observation Chambers: Clear cylindrical chambers for individual housing and observation of the mice.

Procedure:

-

Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before drug administration.

-

Drug Administration:

-

Administer Cinnarizine (e.g., 5, 10, and 20 mg/kg, intraperitoneally - i.p.) or its vehicle. The selection of these doses is informed by previous studies investigating the in vivo effects of Cinnarizine in rodents.[11]

-

After a pre-treatment time (e.g., 30 minutes), administer DOI (e.g., 2.5 mg/kg, i.p.) or its vehicle. This dose of DOI is known to induce a robust HTR.[12]

-

-

Observation and Scoring:

-

Immediately after DOI administration, begin observing the mice and count the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side movement of the head that is distinct from grooming or exploratory behavior.

-

Scoring can be done by trained observers who are blind to the treatment conditions.

-

-

Data Analysis:

-

Compare the number of head twitches in the Cinnarizine-treated groups to the DOI-only control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

-

A significant reduction in the number of head twitches in the Cinnarizine-treated groups would indicate in vivo 5-HT2A receptor antagonism.

-

Diagram 3: In Vivo Head-Twitch Response Experimental Workflow

A schematic of the proposed in vivo head-twitch response experiment.

Conclusion and Future Directions

This technical guide has outlined the key aspects of Cinnarizine's antiserotoninergic effects and provided detailed methodologies for their investigation. The available evidence points to a moderate but significant antagonism of 5-HT2 receptors, which likely contributes to its overall pharmacological profile.

For a more complete understanding, future research should focus on:

-

Comprehensive Receptor Profiling: Conducting radioligand binding assays across a wider panel of 5-HT receptor subtypes to determine the selectivity profile of Cinnarizine.

-

In Vivo Target Engagement: Utilizing techniques such as ex vivo autoradiography or positron emission tomography (PET) to directly measure 5-HT2A receptor occupancy by Cinnarizine in the brain.

-

Behavioral Pharmacology: Exploring the functional consequences of Cinnarizine's antiserotoninergic activity in other behavioral models relevant to the 5-HT2A receptor, such as models of psychosis or cognitive function.

By employing the methodologies outlined in this guide, researchers can further elucidate the intricate pharmacology of Cinnarizine and potentially uncover novel therapeutic avenues for this established drug.

References

- Canal, C. E., & Morgan, D. (2012). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 223(4), 461–475.

- Przegaliński, E., & Bigajska, K. (1983). Effects of calcium antagonists on serotonin-dependent aggregation and serotonin transport in platelets of patients with migraine. Cephalalgia, 3(4), 227–230.

- Sharma, P., & Garg, R. (2017). Cinnarizine: A Contemporary Review. Indian Journal of Otolaryngology and Head & Neck Surgery, 69(2), 268–273.

- Halberstadt, A. L., & Geyer, M. A. (2010). The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen. Neuropsychopharmacology, 35(3), 736–746.

-

Taylor & Francis. (n.d.). Head-twitch response – Knowledge and References. Retrieved from [Link]

- Fantegrossi, W. E., Simone, M. I., & Woods, J. H. (2005). Interaction of 5-HT2A and 5-HT2C Receptors in R(−)-2,5-Dimethoxy-4-iodoamphetamine-Elicited Head Twitch Behavior in Mice. The Journal of Pharmacology and Experimental Therapeutics, 314(2), 859–866.

- Glennon, R. A., & Dukat, M. (2000). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology.

- Halberstadt, A. L., Chatha, M., Klein, A. K., Wallach, J., & Brandt, S. D. (2020). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. Neuropsychopharmacology, 45(10), 1735–1743.

- Tsunoda, M., & Nagai, H. (1983). Modification of immune response by cinnarizine. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 82(4), 255–262.